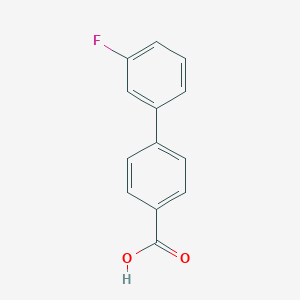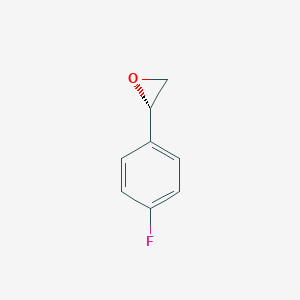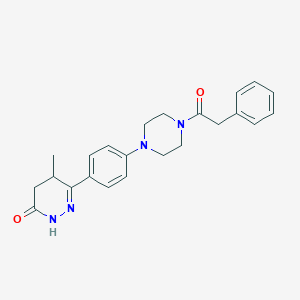
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has garnered significant attention in the field of scientific research due to its unique structure and potential applications. This compound is also known as PAPP, and it is a potent inhibitor of the enzyme pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that is involved in numerous physiological processes, including tissue remodeling, angiogenesis, and insulin-like growth factor (IGF) signaling. Inhibition of PAPP-A has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, cardiovascular disease, and osteoporosis.
作用機序
The mechanism of action of PAPP involves its inhibition of PAPP-A, which is a metalloproteinase that cleaves IGF-binding proteins (IGFBPs) and releases free IGF. By inhibiting PAPP-A, PAPP reduces the availability of free IGF, which has been implicated in various diseases, including cancer and cardiovascular disease. Additionally, PAPP inhibition has been shown to reduce inflammation and oxidative stress, which are also involved in the pathogenesis of many diseases.
生化学的および生理学的効果
PAPP has been shown to have several biochemical and physiological effects in preclinical models. One of the main effects is the reduction of free IGF, which has been shown to contribute to cancer growth and cardiovascular disease. Additionally, PAPP inhibition has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of many diseases. PAPP has also been shown to have potential benefits in bone remodeling, as it plays a role in regulating bone density.
実験室実験の利点と制限
One of the main advantages of PAPP as a research tool is its specificity for PAPP-A inhibition, which allows for targeted inhibition of this enzyme without affecting other metalloproteinases. Additionally, PAPP has been shown to have low toxicity in preclinical models, which makes it a safe and effective research tool. However, one of the limitations of PAPP is its relatively high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for PAPP research. One area of interest is the development of PAPP inhibitors as therapeutic agents for cancer, cardiovascular disease, and osteoporosis. Additionally, PAPP inhibitors could be used as research tools to further elucidate the role of PAPP-A in various physiological processes. Future research could also focus on the development of more cost-effective methods for synthesizing PAPP, which could make it more accessible for use in large-scale experiments. Overall, PAPP has significant potential as a research tool and therapeutic agent, and further research in this area is warranted.
合成法
The synthesis of PAPP involves a series of chemical reactions that have been described in several research papers. One of the most common methods involves the condensation of 4-aminophenylpiperazine with ethyl 4-chloroacetoacetate, followed by reduction with sodium borohydride and cyclization with hydrazine hydrate. The resulting product is then purified using column chromatography to yield PAPP in high purity.
科学的研究の応用
PAPP has been extensively studied in the field of scientific research due to its potential applications in various diseases. One of the main areas of interest is cancer, where PAPP inhibition has been shown to reduce tumor growth and metastasis in preclinical models. Additionally, PAPP inhibition has been shown to have potential benefits in cardiovascular disease by reducing atherosclerosis and improving vascular function. PAPP has also been investigated as a potential therapeutic target for osteoporosis, as it plays a role in bone remodeling.
特性
CAS番号 |
133510-11-9 |
|---|---|
製品名 |
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone |
分子式 |
C23H26N4O2 |
分子量 |
390.5 g/mol |
IUPAC名 |
4-methyl-3-[4-[4-(2-phenylacetyl)piperazin-1-yl]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26N4O2/c1-17-15-21(28)24-25-23(17)19-7-9-20(10-8-19)26-11-13-27(14-12-26)22(29)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,24,28) |
InChIキー |
ZNOXJJOKUCXBAZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
正規SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
同義語 |
6-(4-(4-phenylacetyl-1-piperazinyl)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(alpha-phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-PMDP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



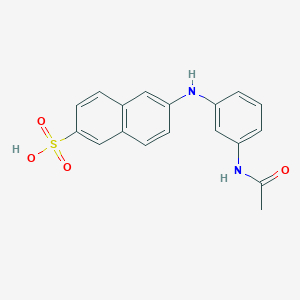
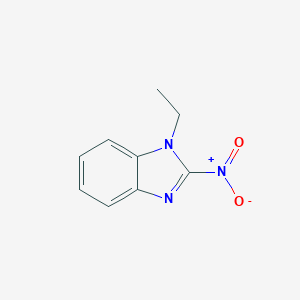
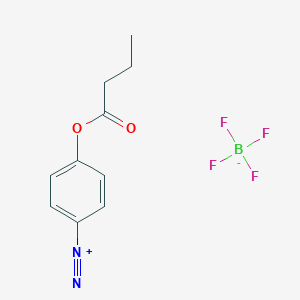
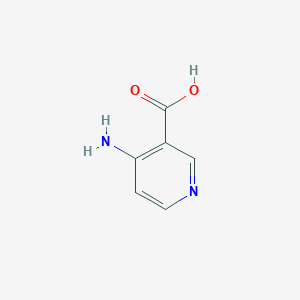
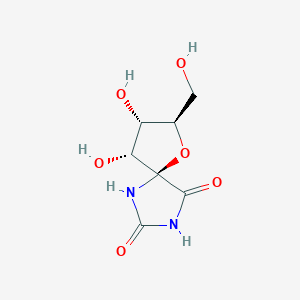
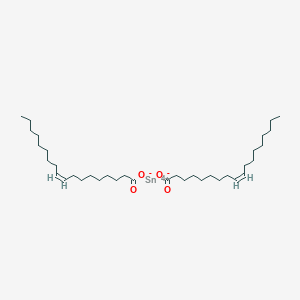
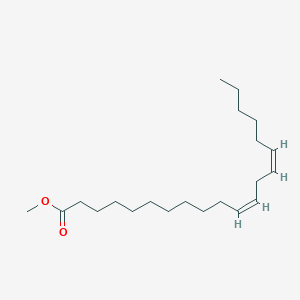
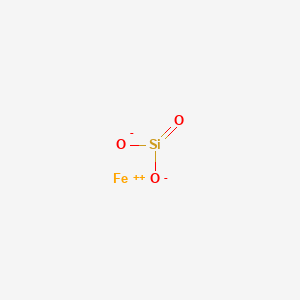
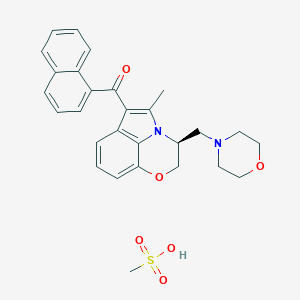
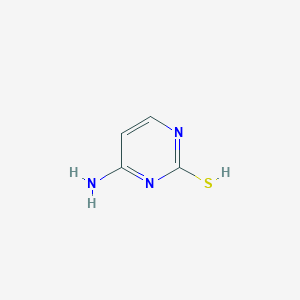
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)
